N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline and benzo[f][1,4]oxazepin rings, and the attachment of these rings through an ethyl linker. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and benzo[f][1,4]oxazepin rings, as well as the ethyl linker connecting these rings. The presence of the carboxamide group on the quinoline ring would also be a notable feature of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the quinoline and benzo[f][1,4]oxazepin moieties, as well as the carboxamide group. The exact reactions that this compound could undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the quinoline and benzo[f][1,4]oxazepin rings, as well as the carboxamide group .Mechanism of Action
Target of Action
The primary targets of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide are the Poly (ADP-ribose) polymerase 1 (PARP1) and the Traf2- and Nck-interacting protein kinase (TNIK) . PARP1 plays a crucial role in single-strand DNA break repair processes , while TNIK is a downstream signal protein of the Wnt/β-catenin pathway .
Mode of Action
This compound: interacts with its targets by inhibiting their enzymatic activities . This interaction results in the disruption of the normal functioning of these enzymes, leading to changes in the cellular processes they are involved in .
Biochemical Pathways
The compound affects the PARP1 and Wnt/β-catenin signaling pathways . By inhibiting PARP1, it disrupts the single-strand DNA break repair processes . The inhibition of TNIK, on the other hand, disrupts the Wnt/β-catenin signaling pathway . These disruptions can lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of This compound ’s action include disruption of DNA repair processes and Wnt/β-catenin signaling pathway . These disruptions can lead to cell cycle arrest and apoptosis, which are potential mechanisms for its anticancer effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20-14-27-19-6-2-1-4-17(19)13-24(20)11-10-23-21(26)16-7-8-18-15(12-16)5-3-9-22-18/h1-9,12H,10-11,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLOUCRPXQEPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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